molecular formula C6H7ClN2O2 B1626039 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol CAS No. 64332-21-4

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol

Cat. No. B1626039
CAS RN: 64332-21-4
M. Wt: 174.58 g/mol
InChI Key: AZWABEJKPSAWMH-UHFFFAOYSA-N
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Description

“2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” is a chemical compound with the CAS Number: 64332-21-4 . It has a molecular weight of 174.59 and its IUPAC name is 2-[(6-chloro-2-pyrazinyl)oxy]ethanol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” is 1S/C6H7ClN2O2/c7-5-3-8-4-6 (9-5)11-2-1-10/h3-4,10H,1-2H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” include a molecular weight of 174.59 , and it is typically found in powder form . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Activity

    Research on pyrazoline and pyrazole derivatives, which are structurally related to "2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol," has demonstrated significant antibacterial and antifungal properties. These compounds have been synthesized from α,β-unsaturated ketones and tested against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, showing promising results in inhibiting microbial growth (Hassan, 2013).

  • Anti-microbial, Anti-oxidant, and Anti-cancer Agents

    A series of 1,2,3-triazolyl chalcone derivatives have been synthesized and evaluated for their potential as anti-microbial, anti-oxidant, and anti-cancer agents. These compounds exhibited broad-spectrum anti-microbial and anti-oxidant activities, with some showing moderate to excellent anti-cancer activities against breast cancer cell lines, highlighting their potential for therapeutic applications (Bhat et al., 2016).

  • Fused Polycyclic Ring Systems

    Novel strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives have been developed. These compounds are integral to the structure of many natural products, showcasing the versatility of related chemical frameworks in synthesizing complex molecular architectures (Someswarao et al., 2018).

Synthesis Techniques and Chemical Properties

  • Difunctionalization Reactions

    The oxidative difunctionalization of 2-amino-4H-pyrans with specific reagents has been achieved, resulting in compounds undergoing geminal dialkoxylation. This highlights the chemical reactivity and potential for further modification of related compounds (Mandha et al., 2012).

  • Antibacterial, Antioxidant, and DNA Binding Activities

    Novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized and shown to possess antibacterial and antioxidant activities. Additionally, these compounds have demonstrated significant DNA binding activities, suggesting potential applications in drug development and molecular biology (Kitawat & Singh, 2014).

Safety and Hazards

The safety information for “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWABEJKPSAWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496536
Record name 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol

CAS RN

64332-21-4
Record name 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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